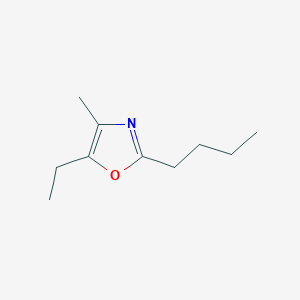![molecular formula C15H19N3O7S B14427819 3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid CAS No. 82227-69-8](/img/structure/B14427819.png)
3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid is a complex organic compound that features a unique structure combining elements of amino acids and sulfonic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid can be approached through several methods. One common route involves the Strecker synthesis, which is a two-step procedure starting with the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by alkylation with a primary alkyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and sulfonic acid-containing molecules. Examples include:
- **Amin
Properties
CAS No. |
82227-69-8 |
|---|---|
Molecular Formula |
C15H19N3O7S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[(2-acetamido-3-phenylpropanoyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C15H19N3O7S/c1-10(19)16-12(8-11-6-4-3-5-7-11)13(20)17-15(25-2)9-18(14(15)21)26(22,23)24/h3-7,12H,8-9H2,1-2H3,(H,16,19)(H,17,20)(H,22,23,24) |
InChI Key |
ZYSBTKIREXDSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2(CN(C2=O)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


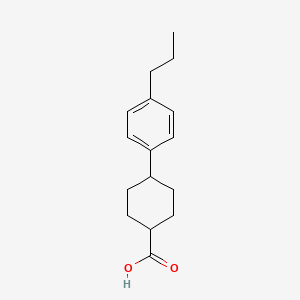
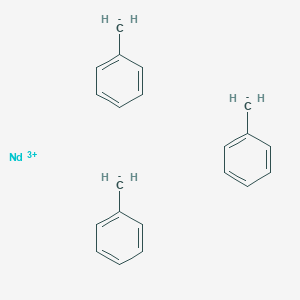
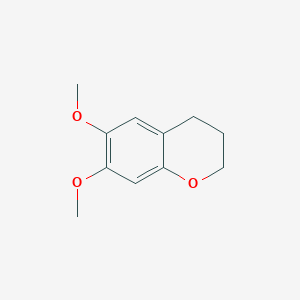
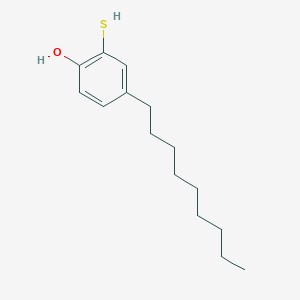
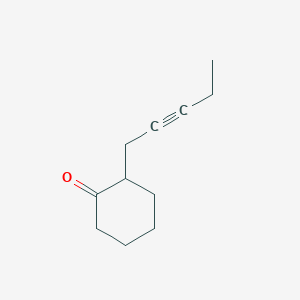
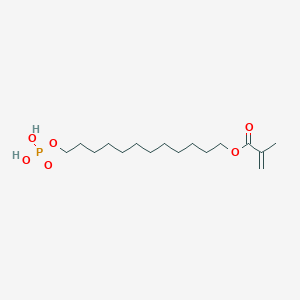
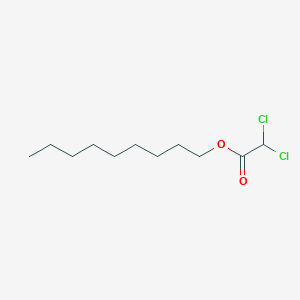
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
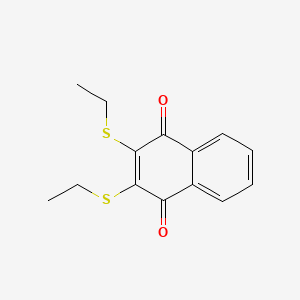
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)

